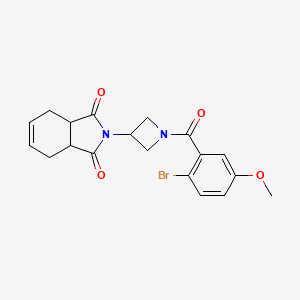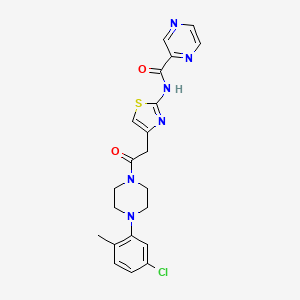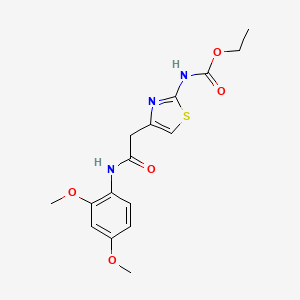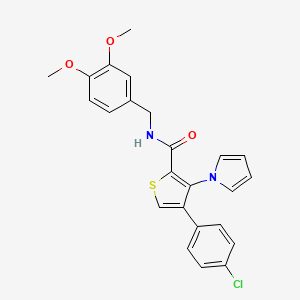
2-(1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including a brominated benzoyl group, an azetidinyl ring, and an isoindole-dione structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Azetidinyl Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a halogenated ketone.
Introduction of the Brominated Benzoyl Group: This step involves the acylation of the azetidinyl intermediate with 2-bromo-5-methoxybenzoyl chloride under basic conditions.
Formation of the Isoindole-Dione Structure: This can be accomplished through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole-dione structure, potentially leading to the formation of alcohols or other reduced products.
Substitution: The bromine atom in the benzoyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce alcohols, and substitution can result in various substituted benzoyl derivatives.
科学研究应用
Chemistry
In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The biological activities of this compound are of interest in medicinal chemistry. It may exhibit potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Medicine
In the field of medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through its ability to modulate these targets, leading to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
- **1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
- **(2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
- **3-benzyl-5-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazole
Uniqueness
What sets 2-(1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione apart from similar compounds is its unique combination of functional groups. The presence of the azetidinyl ring, brominated benzoyl group, and isoindole-dione structure provides a distinct chemical profile that can lead to unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-26-12-6-7-16(20)15(8-12)17(23)21-9-11(10-21)22-18(24)13-4-2-3-5-14(13)19(22)25/h2-3,6-8,11,13-14H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZWPLYQPFXWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1R,4R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2641463.png)
![1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2641464.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide](/img/structure/B2641466.png)
![3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2641467.png)
![1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2641470.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2641473.png)
![2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2641476.png)

![4-methyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2641479.png)
![2-phenoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2641481.png)
![N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2641482.png)
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2641483.png)

